Prop-1-ene;1,1,2,2-tetrafluoroethene
Description
Properties
CAS No. |
27029-05-6 |
|---|---|
Molecular Formula |
C5H6F4 |
Molecular Weight |
142.09 g/mol |
IUPAC Name |
prop-1-ene;1,1,2,2-tetrafluoroethene |
InChI |
InChI=1S/C3H6.C2F4/c1-3-2;3-1(4)2(5)6/h3H,1H2,2H3; |
InChI Key |
XIUFWXXRTPHHDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC=C.C(=C(F)F)(F)F |
Related CAS |
27029-05-6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-1-ene;1,1,2,2-tetrafluoroethene can be achieved through various methods. One common approach involves the halogenation of prop-1-ene-1,3-sultone to obtain the desired compound . Another method involves the preparation of 1,1,2,2-tetrafluoroethyl-2,2,2-trifluoroethyl ether in a two-step process, which includes the preparation of a solid composite catalyst followed by the reaction with propene .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of high-pressure reactors and specialized catalysts to ensure efficient and high-yield production. The exact methods and conditions can vary depending on the desired purity and application of the compound.
Chemical Reactions Analysis
Types of Reactions
Prop-1-ene;1,1,2,2-tetrafluoroethene undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogens (chlorine, bromine, fluorine), hydrogen, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice can significantly influence the outcome and yield of the reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various fluorinated organic compounds, while substitution reactions can yield a range of derivatives with different functional groups.
Scientific Research Applications
Prop-1-ene;1,1,2,2-tetrafluoroethene has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential use in biological systems and as a component in biomaterials.
Medicine: Explored for its potential therapeutic applications and as a component in drug delivery systems.
Industry: Utilized in the production of specialized polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of Prop-1-ene;1,1,2,2-tetrafluoroethene involves its interaction with various molecular targets and pathways. For example, in the context of lithium-ion batteries, the compound can form a solid electrolyte interphase (SEI) on the graphite anode, preventing co-intercalation of propylene carbonate and enhancing battery stability . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison :
- The prop-1-ene copolymer has lower fluorine content (~58% based on C₇H₈F₆) due to non-fluorinated propene segments, resulting in reduced chemical inertness and thermal stability compared to FEP .
- FEP exhibits superior resistance to solvents (e.g., acids, bases) and higher dielectric strength, making it preferable in harsh environments .
Polytetrafluoroethylene (PTFE)
Chemical Structure: Homopolymer of tetrafluoroethylene (CAS No. 9002-84-0) . Key Properties:
Comparison :
- PTFE’s fully fluorinated structure provides exceptional non-reactivity and low friction, whereas the prop-1-ene copolymer’s hydrocarbon segments increase surface energy, limiting its use in high-purity applications .
Polyvinylidene Fluoride (PVDF)
Chemical Structure: Homopolymer of 1,1-difluoroethene (CAS No. 24937-79-9) . Key Properties:
Comparison :
- Both PVDF and the prop-1-ene copolymer share similar fluorine content, but PVDF’s symmetrical CF₂ groups enhance piezoelectric properties, which the prop-1-ene copolymer lacks .
Hexafluoropropylene/Tetrafluoroethylene Copolymers (e.g., Teflon® FEP)
Chemical Structure: Similar to FEP but with variable monomer ratios . Key Properties:
Comparison :
- The prop-1-ene copolymer’s mechanical properties are less tunable due to the absence of fluorinated propene monomers, restricting its utility in precision engineering .
Data Table: Comparative Analysis
Research Findings and Environmental Considerations
- Regulatory Status : FEP and PTFE are classified as PFAS (per- and polyfluoroalkyl substances), subject to increasing regulatory scrutiny. The prop-1-ene copolymer’s inclusion in PFAS lists depends on jurisdictional definitions .
Q & A
Q. What are the established synthesis methods for 1,1,2,2-tetrafluoroethene and its copolymers, and how can reaction conditions be optimized?
- Methodological Answer : 1,1,2,2-Tetrafluoroethene (TFE) is synthesized via high-temperature pyrolysis of chlorodifluoromethane (CHClF₂) or dehydrohalogenation of 1,2-dichloro-1,1,2,2-tetrafluoroethane. For copolymerization with prop-1-ene, free-radical initiators (e.g., organic peroxides) are used under controlled pressure and temperature (50–200°C). Optimization involves adjusting monomer feed ratios, initiator concentrations, and reaction times to achieve desired molecular weights and copolymer compositions. Thermal stability of the product can be tailored by varying processing conditions, such as cooling rates and post-polymerization annealing .
Q. How can spectroscopic and thermal analysis techniques characterize the structural and thermal properties of prop-1-ene and TFE copolymers?
- Methodological Answer :
- FTIR and NMR : Identify functional groups and copolymer composition. For example, FTIR peaks at 1200–1300 cm⁻¹ confirm C-F bonds in TFE units, while NMR resolves prop-1-ene incorporation via proton signals near 5–6 ppm.
- Differential Scanning Calorimetry (DSC) : Measures glass transition (Tg) and melting temperatures (Tm). For instance, TFE-rich copolymers exhibit higher Tm (200–300°C) due to crystallinity, while prop-1-ene segments lower Tg.
- Thermogravimetric Analysis (TGA) : Assesses thermal degradation profiles. TFE copolymers typically show degradation onset above 400°C in inert atmospheres .
Advanced Research Questions
Q. What experimental strategies address contradictions in reported thermal stability data for prop-1-ene/TFE copolymers?
- Methodological Answer : Discrepancies arise from differences in copolymer composition, branching, and processing. To resolve these:
- Controlled Synthesis : Standardize monomer ratios (e.g., 70:30 TFE:prop-1-ene) and initiator types (e.g., benzoyl peroxide vs. azobisisobutyronitrile).
- Post-Processing Analysis : Anneal samples at 150°C for 2 hours to eliminate residual stresses.
- Comparative TGA : Test under identical conditions (heating rate: 10°C/min, N₂ atmosphere). For example, TFE-rich copolymers may show 5–10% weight loss variation depending on branching density .
Q. How can computational modeling elucidate copolymerization mechanisms and kinetics?
- Methodological Answer :
- Density Functional Theory (DFT) : Models radical initiation and propagation steps. For instance, calculate activation energies for TFE-prop-1-ene cross-propagation (~20–30 kJ/mol).
- Monte Carlo Simulations : Predict copolymer sequence distributions based on reactivity ratios (e.g., r₁ for TFE = 0.5, r₂ for prop-1-ene = 2.0).
- Molecular Dynamics (MD) : Simulates polymer chain packing and crystallinity. Tools like LAMMPS can correlate simulation data with experimental DSC/TGA results .
Q. What methodologies assess the environmental persistence of degradation byproducts from TFE-containing copolymers?
- Methodological Answer :
- Accelerated Degradation Studies : Expose copolymers to UV/ozone or hydrolytic conditions (pH 3–10, 60°C).
- LC-MS/GC-MS Analysis : Identify perfluoroalkyl ether (PFEA) byproducts, which are persistent due to C-F bonds. Quantify using EPA Method 537.1.
- Ecotoxicity Assays : Test byproduct toxicity via Daphnia magna or algal growth inhibition tests. PFEA compounds often show EC₅₀ values < 1 mg/L .
Q. What safety protocols are critical for handling 1,1,2,2-tetrafluoroethene in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods with ≥100 fpm airflow to mitigate inhalation risks (IARC Class 2A carcinogen).
- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.
- Leak Detection : Install infrared sensors for TFE (detection limit: 1 ppm).
- Emergency Protocols : Neutralize spills with aqueous sodium bicarbonate and evacuate areas if concentrations exceed 10 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
